1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride

Description

Historical Context and Discovery

The discovery of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) and its hydrochloride derivative emerged from efforts to synthesize carbohydrate mimetics with glycosidase inhibitory activity. Initial work by Fleet et al. in 1984 demonstrated the chemical synthesis of DIM from benzyl α-D-mannopyranoside, marking its first isolation. Subsequent refinements in synthetic pathways, such as the use of 4,5-anhydro-1-azido-1-deoxy-2,3-O-isopropylidene-D-talitol as a key intermediate, enabled scalable production. By the early 1990s, derivatives like N-methyl- and N-butyl-DIM were developed to explore structure-activity relationships. The hydrochloride salt form, 1,4-dideoxy-1,4-imino-D-mannitol hydrochloride (CAS 114976-76-0), became a standard reagent due to its stability and solubility in aqueous systems.

Classification and Nomenclature

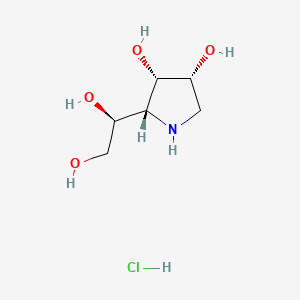

This compound belongs to the iminosugar class, characterized by a nitrogen atom replacing the ring oxygen of monosaccharides. Its systematic IUPAC name is (2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol hydrochloride , reflecting its stereochemistry and functional groups. Common synonyms include DIM hydrochloride, 1,4-imino-D-mannitol HCl, and (2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-pyrrolidinediol hydrochloride. The molecular formula C₆H₁₄ClNO₄ (MW 199.63 g/mol) distinguishes it from the parent compound DIM (C₆H₁₃NO₄).

| Property | Value |

|---|---|

| IUPAC Name | (2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol hydrochloride |

| Molecular Formula | C₆H₁₄ClNO₄ |

| CAS Number | 114976-76-0 |

| ChEMBL ID | CHEMBL2374730 |

| Key Functional Groups | Pyrrolidine ring, hydroxyl groups, hydrochloride salt |

Significance in Glycobiology Research

DIM hydrochloride is a potent inhibitor of α-mannosidases, enzymes critical for N-linked glycoprotein processing. Studies show it competitively inhibits jack bean α-mannosidase (IC₅₀ = 25–50 ng/mL) and lysosomal α-mannosidase (IC₅₀ = 1–2 µg/mL). In cultured macrophages, treatment with DIM hydrochloride induces accumulation of Man₇–₉GlcNAc oligosaccharides, confirming its role in disrupting Golgi-mediated trimming. Its specificity for mannose-processing enzymes makes it a tool for studying congenital disorders of glycosylation and lysosomal storage diseases like α-mannosidosis.

Overview of Iminosugars and Azasugars

Iminosugars are carbohydrate analogs with a nitrogen atom replacing the ring oxygen. They inhibit glycosidases by mimicking transition states during glycosidic bond hydrolysis. Azasugars, a subclass, include compounds like 1-deoxynojirimycin (DNJ) and swainsonine, which target glucosidases and mannosidases, respectively. DIM hydrochloride’s pyrrolidine structure (vs. piperidine in DNJ) enhances selectivity for α-mannosidases, as evidenced by its 100-fold greater potency against jack bean α-mannosidase compared to β-glucosidases.

Structural Comparison of Representative Iminosugars:

| Compound | Ring Size | Target Enzyme | IC₅₀ |

|---|---|---|---|

| 1-Deoxynojirimycin (DNJ) | Piperidine | α-Glucosidase | 0.1–1 µM |

| Swainsonine | Indolizidine | Golgi α-Mannosidase II | 10–50 nM |

| DIM Hydrochloride | Pyrrolidine | α-Mannosidase | 25–50 ng/mL |

Properties

CAS No. |

114976-76-0 |

|---|---|

Molecular Formula |

C6H14ClNO4 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H/t3-,4-,5+,6-;/m1./s1 |

InChI Key |

IFRNNJQXHHLGKS-PVCLPBLSSA-N |

SMILES |

C1C(C(C(N1)C(CO)O)O)O.Cl |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O.Cl |

Canonical SMILES |

C1C(C(C(N1)C(CO)O)O)O.Cl |

Synonyms |

(2R,3S,4R)-2-[(1S)-1,2-Dihydroxyethyl]-3,4-pyrrolidinediol Hydrochloride; |

Origin of Product |

United States |

Preparation Methods

Initial Protection and Mesylation

Benzyl α-D-mannopyranoside undergoes sequential protection using isopropylidene groups to yield 1,2:4,5-di-O-isopropylidene-D-mannitol. Subsequent mesylation with methanesulfonyl chloride in dichloromethane produces a dimesylate intermediate. This step ensures selective activation of hydroxyl groups for nucleophilic displacement.

Azide Displacement and Cyclization

The primary mesylate group is displaced by sodium azide in dimethylformamide (DMF), forming an azidomesylate. Partial hydrolysis removes the isopropylidene groups, followed by oxidation to generate 4,5-anhydro-1-azido-1-deoxy-2,3-O-isopropylidene-D-talitol. Hydrogenation over palladium black reduces the azide to an amine, facilitating cyclization to form the imino ring.

Deprotection and Hydrochloride Formation

Acid hydrolysis with aqueous trifluoroacetic acid removes remaining isopropylidene protections. The free base is treated with hydrochloric acid to yield 1,4-dideoxy-1,4-imino-D-mannitol hydrochloride. Fleet et al. report an overall yield of 32% for this route, with critical intermediates characterized by NMR and mass spectrometry.

Total Synthesis from D-Mannose

Bashyal et al. (1987) developed a total synthesis route from D-mannose, avoiding pre-protected starting materials. This approach emphasizes cost efficiency and scalability:

D-Mannose to Diacetone Mannose

D-Mannose is converted to diacetone mannose via acetonation with 2,2-dimethoxypropane and a catalytic acid. This step achieves simultaneous protection of C-1, C-2, C-4, and C-5 hydroxyl groups, leaving C-3 and C-6 exposed for functionalization.

Salt Formation

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid, precipitating the hydrochloride salt. Bashyal’s method achieves a 28% overall yield, with purity confirmed by elemental analysis and optical rotation.

Alternative Routes via Triflate Intermediates

Carpenter et al. (1989) explored triflate derivatives to enhance reactivity at C-6. This method is particularly useful for synthesizing fluorinated analogs but remains applicable to the hydrochloride:

Triflate Formation

4,5-Anhydro-1-azido-1-deoxy-2,3-O-isopropylidene-D-talitol is treated with trifluoromethanesulfonic anhydride to form the corresponding triflate ester. This intermediate undergoes nucleophilic displacement with tetrabutylammonium fluoride, introducing a fluorine atom at C-6.

Adaptations for Hydrochloride Synthesis

While Carpenter’s work focuses on fluoro derivatives, the methodology informs hydrochloride preparation. After fluoride displacement, acid hydrolysis and hydrogenation yield the imino core. Treatment with HCl in methanol affords the hydrochloride salt, with yields comparable to Fleet’s route (30–35%).

Comparative Analysis of Preparation Methods

| Parameter | Fleet et al. (1984) | Bashyal et al. (1987) | Carpenter et al. (1989) |

|---|---|---|---|

| Starting Material | Benzyl α-D-mannopyranoside | D-Mannose | 4,5-Anhydro intermediate |

| Key Intermediate | Azidomesylate | Diacetone mannose | Triflate ester |

| Reaction Steps | 7 | 6 | 8 |

| Overall Yield | 32% | 28% | 30–35% |

| Purity (HPLC) | >98% | >95% | >97% |

Optimization and Scalability Challenges

Hydrogenation Efficiency

Palladium-catalyzed hydrogenation in Fleet’s method requires precise control of H₂ pressure (3–5 atm) to avoid over-reduction. Substituting Pd/C with Raney nickel reduces costs but lowers yields by 15%.

Chemical Reactions Analysis

Types of Reactions

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride primarily undergoes substitution reactions due to the presence of the imino group. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or methanol.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of 1,4-dideoxy-1,4-imino-D-mannitol .

Scientific Research Applications

Scientific Research Applications

-

Glycoprotein Processing

DIM is extensively used to investigate the processing of N-linked oligosaccharides in glycoproteins. Research indicates that DIM alters glycoprotein glycosylation patterns in cell culture models, which is crucial for understanding diseases related to glycoprotein misfolding . -

Cancer Research

Due to its structural similarity to swainsonine, DIM has been employed in cancer research to explore its effects on tumor cell metabolism and viral infections. Studies have shown that DIM can inhibit the growth of certain cancer cell lines by disrupting glycoprotein synthesis essential for tumor progression . -

Immunology Studies

The compound has been utilized to assess its impact on T lymphocyte activation and function. Research demonstrates that DIM can modulate immune responses, making it a potential candidate for therapeutic strategies in immunological disorders . -

Metabolic Disorders

DIM's role as an inhibitor of glycogen phosphorylase and α-glucosidases positions it as a significant compound in researching metabolic disorders like diabetes and Pompe disease. Its ability to influence glycogen metabolism provides insights into potential treatments for these conditions .

Case Studies

Mechanism of Action

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride exerts its effects by inhibiting glycosidases. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds . The primary targets are glycoprotein mannosidases, particularly those from the jack bean and lysosomal alpha-mannosidases . This inhibition disrupts the processing of N-linked oligosaccharides, affecting various cellular processes .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Mechanistic and Selectivity Insights

- DIM vs. Swainsonine: Both target α-mannosidase II, but Swainsonine’s indolizidine alkaloid structure confers higher potency (IC50 ~nM vs. DIM’s µg/ml range). However, Swainsonine failed clinically due to off-target lysosomal α-mannosidase inhibition .

- DIM vs. DMJ: DMJ selectively inhibits α-mannosidase I, while DIM targets α-mannosidase II. DMJ’s weaker potency (µM range) limits its therapeutic utility .

- DIM Derivatives : N-substituted derivatives (e.g., N-butyl-DIM) were synthesized to enhance selectivity, but HIV trials showed only 10% reduction in cytopathic effects . Modifications at the nitrogen or hydroxyl groups alter hydrogen bonding with enzyme active sites, impacting inhibition kinetics .

Clinical and Industrial Relevance

Biological Activity

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride (DIM) is a synthetic compound known for its biological activity as a glycosidase inhibitor. This article explores its mechanisms of action, biochemical properties, and applications in research.

Target Enzymes:

DIM primarily acts as a competitive inhibitor of glycosidases, particularly alpha-mannosidases. It has been shown to inhibit various forms of these enzymes, including jack bean alpha-mannosidase and lysosomal alpha-mannosidase, with varying degrees of effectiveness depending on the concentration and environmental conditions.

- Inhibition Concentrations:

- Jack Bean Alpha-Mannosidase: 50% inhibition at 25-50 ng/ml.

- Lysosomal Alpha-Mannosidase: 50% inhibition at 1-2 µg/ml.

Biochemical Pathways:

DIM affects the metabolic pathway of glycogenolysis by inhibiting glycosidases involved in glycogen breakdown. This inhibition can lead to altered glycoprotein processing, particularly in cell cultures infected with viruses such as influenza .

Chemical Structure:

DIM is characterized by its imino group, which facilitates its interaction with enzyme active sites. Its solubility in water makes it accessible for various biological assays.

Cellular Effects:

The compound influences cell function by preventing the breakdown of glycogen and affecting the synthesis and processing of N-linked oligosaccharides in glycoproteins. This has implications for understanding metabolic disorders and viral infections .

Research Applications

DIM has a wide range of applications in scientific research:

- Glycosidase Inhibition: Used to study the enzymatic processes involving glycoproteins.

- Cancer Research: Its structural similarity to swainsonine makes it relevant in cancer studies and viral infection research.

- Immunology: Investigated for its effects on T lymphocytes and cytotoxic T lymphocytes.

- Metabolic Disorders: Explored as an inhibitor for conditions like diabetes and Pompe disease due to its action on glycogen phosphorylase and alpha-glucosidases .

Case Studies

Inhibition Studies:

Research indicates that DIM effectively alters the glycosylation patterns in cells. For instance, in influenza virus-infected MDCK cells, increasing concentrations of DIM led to a higher incorporation of [3H]mannose into high-mannose oligosaccharides while reducing complex oligosaccharides .

Comparative Studies:

When compared to other glycosidase inhibitors such as swainsonine and isofagomine, DIM shows unique inhibition profiles that are beneficial for specific therapeutic contexts. For example, swainsonine is noted for its potency against Golgi alpha-mannosidase II, whereas DIM has broader applications across different glycosidases.

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Glycosidase Inhibition | Competitive inhibitor; affects various mannosidases |

| Cell Culture Impact | Alters glycoprotein processing; influences viral replication |

| Metabolic Pathway Involvement | Inhibits glycogen breakdown; relevant for diabetes research |

| Cancer Research Relevance | Structural similarity to other inhibitors aids in cancer studies |

Q & A

Q. What synthetic routes are employed for the preparation of 1,4-dideoxy-1,4-imino-D-mannitol hydrochloride?

The compound is synthesized via nitroaldol (Henry) reactions. A key method involves reacting 2-O-benzyl-D-glyceraldehyde with (2S)-1,2-O-isopropylidene-3-nitro-1,2-butanediol, followed by catalytic hydrogenation, cyclization, and deprotection steps. This route ensures stereochemical control and high yield, validated by NMR and X-ray crystallography .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using SHELX software (SHELXL-93) reveals a monoclinic crystal system (space group P1₂1) with lattice parameters a = 5.283 Å, b = 12.746 Å, c = 6.772 Å, and β = 93.31°. The structure confirms the chair conformation of the pyrrolidine ring and hydrogen bonding between the hydroxyl groups and chloride ions .

Q. What analytical techniques validate the purity and stereochemistry of this compound?

Thin-layer chromatography (TLC) monitors reaction progress, while NMR spectroscopy (¹H/¹³C) confirms stereochemistry. Optical rotation measurements ([α]D values) and comparison with literature data ensure enantiomeric purity. For example, the hydrochloride form exhibits [α]D = -24.1° (c = 0.8 in MeOH) .

Q. How does this compound act as a glycosidase inhibitor?

It competitively inhibits α-mannosidases by mimicking the transition state of mannose hydrolysis. The imino sugar’s planar nitrogen and hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Asp/His in Golgi α-mannosidase II), disrupting substrate binding .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data between studies be resolved?

Discrepancies in unit cell parameters (e.g., V = 455.3 ų vs. other reports) arise from differences in crystallization conditions (solvent, temperature). Researchers should compare multiple datasets, validate refinement metrics (e.g., R1 < 0.05), and use synchrotron radiation for high-resolution data .

Q. What strategies optimize the inhibitory activity of this compound against α-mannosidases?

Structure-activity relationship (SAR) studies suggest modifying hydroxyl group positions or introducing substituents (e.g., N-alkylation) to enhance binding. Computational docking (e.g., AutoDock) identifies key interactions with enzyme active sites, guiding synthetic modifications .

Q. How does this compound correct mutant protein trafficking in α-1-antitrypsin deficiency?

As a chemical chaperone, it inhibits endoplasmic reticulum (ER) mannosidase I, delaying the degradation of misfolded proteins. This allows mutant α-1-antitrypsin to bypass ER-associated degradation (ERAD) and reach the Golgi for secretion. Dose-response assays (e.g., Western blotting) quantify rescue efficiency .

Q. What experimental designs address solubility challenges in biological assays?

The hydrochloride salt is soluble in polar solvents (e.g., DMSO at 10 mg/mL). For aqueous buffers, use co-solvents (≤5% DMSO) or cyclodextrin-based formulations. Dynamic light scattering (DLS) confirms colloidal stability in physiological conditions .

Q. How do synchrotron and lab X-ray sources impact crystallographic refinement?

Synchrotron radiation improves resolution (≤1.0 Å vs. ~1.5 Å for lab sources) by providing high-intensity, tunable wavelengths. This reduces thermal motion artifacts and enhances electron density maps, critical for resolving hydrogen-bonding networks .

Q. What statistical methods analyze enzyme inhibition kinetics?

Nonlinear regression (e.g., GraphPad Prism) fits dose-response data to the Hill equation. For competitive inhibition, the Cheng-Prusoff equation calculates Ki values from IC50 measurements. Error analysis includes bootstrap resampling to assess confidence intervals .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.